molecular formula C13H18N2O B3283310 2H-1,5-Diazonin-2-one, octahydro-4-phenyl- CAS No. 76528-87-5

2H-1,5-Diazonin-2-one, octahydro-4-phenyl-

Cat. No.: B3283310
CAS No.: 76528-87-5
M. Wt: 218.29 g/mol
InChI Key: KJAKZNQHLRZRQW-UHFFFAOYSA-N
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Description

2H-1,5-Diazonin-2-one, octahydro-4-phenyl-: is a heterocyclic compound with the molecular formula C13H18N2O .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,5-Diazonin-2-one, octahydro-4-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phenyl-substituted amine with a suitable carbonyl compound, followed by cyclization to form the diazonin ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 2H-1,5-Diazonin-2-one, octahydro-4-phenyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and consistent production of the compound .

Chemical Reactions Analysis

Types of Reactions

2H-1,5-Diazonin-2-one, octahydro-4-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce an alcohol or amine derivative .

Scientific Research Applications

2H-1,5-Diazonin-2-one, octahydro-4-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2H-1,5-Diazonin-2-one, octahydro-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1,5-Diazonin-2-one, octahydro-4-phenyl- stands out due to its unique diazonin ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-phenyl-1,5-diazonan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c16-13-10-12(11-6-2-1-3-7-11)14-8-4-5-9-15-13/h1-3,6-7,12,14H,4-5,8-10H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAKZNQHLRZRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)CC(NC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-1,5-Diazonin-2-one, octahydro-4-phenyl-
Reactant of Route 2
2H-1,5-Diazonin-2-one, octahydro-4-phenyl-
Reactant of Route 3
2H-1,5-Diazonin-2-one, octahydro-4-phenyl-
Reactant of Route 4
2H-1,5-Diazonin-2-one, octahydro-4-phenyl-
Reactant of Route 5
2H-1,5-Diazonin-2-one, octahydro-4-phenyl-
Reactant of Route 6
2H-1,5-Diazonin-2-one, octahydro-4-phenyl-

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